Chemical Properties of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid
Chemical Properties of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic Acid
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid (CAS: 52485-05-9 for the S-isomer) is a specialized chiral synthon derived from malic acid. Structurally, it is the 1-ethyl hydrogen 2-acetoxysuccinate (using succinate numbering) or, more formally, the 4-ethyl ester of 2-acetoxybutanedioic acid where the free carboxylic acid is at the position beta to the acetoxy group.
This molecule represents a critical "bifunctional" building block in organic synthesis. Its value lies in the differentiation of its two carbonyl centers: one exists as a reactive free acid, while the other is masked as an ethyl ester, protected by a steric acetoxy group. This specific configuration allows for high-precision regioselective coupling in the synthesis of peptidomimetics, biodegradable polymers, and protease inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Structural Analysis
The molecule consists of a four-carbon backbone (butanoic acid) substituted at the 3-position with an acetoxy group and at the 4-position with an ethoxy group (forming the ester).
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IUPAC Name: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid
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Common Names: Monoethyl acetylmalate; 1-Ethyl hydrogen 2-acetoxysuccinate (Note: numbering depends on priority rules; the "3-acetoxy" name implies the free acid is C1).
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Chirality: The C3 carbon is a stereocenter. The (S)-enantiomer is derived from natural L-malic acid.
Key Properties Table
| Property | Value | Context |
| Molecular Formula | C₈H₁₂O₆ | |
| Molecular Weight | 204.18 g/mol | |
| CAS Number | 52485-05-9 | Refers to the (S)-isomer |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic |
| Solubility | Soluble in EtOH, DCM, EtOAc | Poor water solubility (due to ester/acetoxy lipophilicity) |
| pKa (Calc.) | ~3.8 - 4.2 | Free carboxylic acid |
| LogP | ~0.5 - 0.8 | Amphiphilic character |
Synthetic Routes & Regiochemistry
The synthesis of 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid is a classic example of regioselective desymmetrization . The challenge is to distinguish between the two carboxyl groups of malic acid.
The "Steric Steering" Protocol
The most robust route utilizes the steric bulk of the acetoxy group to direct hydrolysis.
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Starting Material: L-Malic Acid (natural source).
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Step 1: Global Esterification: Reaction with ethanol/acid catalyst to form Diethyl L-malate .
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Step 2: Acetylation: Protection of the hydroxyl group with acetic anhydride to yield Diethyl 2-acetoxysuccinate .
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Step 3: Regioselective Hydrolysis:
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Mechanism: The acetoxy group at C2 (alpha to the first ester) creates significant steric hindrance.
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Outcome: Mild alkaline hydrolysis targets the distal (beta) ester group first, as it is less sterically crowded than the alpha-ester.
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Product: This yields the target molecule: EtOOC-CH(OAc)-CH2-COOH .
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Note on Nomenclature:
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In the product EtOOC-CH(OAc)-CH2-COOH , if we number from the free acid (C1), the CH2 is C2, the CH(OAc) is C3, and the ester carbonyl is C4. This perfectly matches the name 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid .
Diagram: Synthesis Pathway
The following diagram illustrates the transformation from L-Malic Acid to the target, highlighting the regioselective hydrolysis step.
Caption: Synthesis via regioselective hydrolysis of diethyl acetoxysuccinate. Steric bulk directs attack to the distal ester.
Chemical Reactivity & Stability
Hydrolytic Stability
The molecule contains three carbonyl functionalities with distinct reactivities:
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Free Carboxylic Acid (C1): Stable, acidic. Ready for coupling (e.g., with amines).
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Ethyl Ester (C4): Susceptible to hydrolysis under strong base or acid. However, the adjacent acetoxy group retards hydrolysis relative to a standard primary ester.
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Acetoxy Ester (C3-O): This is a "activated" ester. It is prone to hydrolysis (releasing acetic acid) or "acyl migration" if a neighboring nucleophile (like a free amine) is present.
Critical Handling Note: Avoid storage in aqueous basic buffers (> pH 8). The acetoxy group is labile and may hydrolyze to the hydroxy-acid (monoethyl malate), losing the chiral protection.
Self-Validating Purity Check
To verify the integrity of the molecule before use in critical steps:
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1H NMR Diagnostic: Look for the "ABX" system of the CH2-CH moiety.
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The CH-OAc proton typically shifts downfield (~5.2 - 5.5 ppm) compared to the free hydroxyl (~4.5 ppm).
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The Ethyl CH2 quartet (~4.2 ppm) confirms the ester integrity.
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Validation: If the integral of the Acetyl-CH3 singlet (~2.1 ppm) is < 3.0 relative to the ethyl group, deacetylation has occurred.
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Applications in Drug Development
Chiral Synthon for Peptidomimetics
This molecule is a "masked" equivalent of aspartic acid or malic acid. It is used to introduce the 3-hydroxy-4-oxobutanoate motif found in:
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Renin Inhibitors: The backbone mimics the transition state of peptide bond hydrolysis.
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HIV Protease Inhibitors: Provides the chiral scaffold for the central core.
Prodrug Linkers
The acetoxy group can act as a transient protecting group. In vivo, esterases cleave the acetoxy and ethyl ester groups, releasing the active malic acid derivative or the drug payload attached to the free acid.
Diagram: Reactivity Logic
Caption: The molecule serves as a dual-protected scaffold, allowing selective amide coupling followed by metabolic activation.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesize 3-(acetyloxy)-4-ethoxy-4-oxobutanoic acid from Diethyl 2-acetoxysuccinate.
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Preparation: Dissolve Diethyl 2-acetoxysuccinate (10 mmol) in Ethanol (20 mL) and cool to 0°C.
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Hydrolysis: Add a solution of KOH (10 mmol, 1.0 equiv) in Ethanol (10 mL) dropwise over 30 minutes. Note: Strict stoichiometry is vital to prevent di-hydrolysis.
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Reaction: Stir at 0°C for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and the mono-acid (Rf ~0.4) should appear.
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Workup:
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Evaporate ethanol under reduced pressure (keep T < 30°C).
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Dissolve residue in water (10 mL).
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Wash with Ether (2 x 10 mL) to remove unreacted diester.
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Acidify the aqueous layer to pH 2 with 1N HCl.
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Extract with Ethyl Acetate (3 x 15 mL).
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Isolation: Dry organic layer over MgSO4, filter, and concentrate. The product typically solidifies upon standing or high-vacuum drying.
References
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Sigma-Aldrich. (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid Product Sheet. Retrieved from
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PubChem. 3-Amino-4-ethoxy-4-oxobutanoic acid (Related Derivative Data). Retrieved from
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Organic Syntheses. Ethyl Acetosuccinate and Malate Derivatives. Org. Synth. 1941, Coll.[1] Vol. 1. Retrieved from
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ChemicalBook. Monoethyl Fumarate and Succinate Derivatives. Retrieved from
